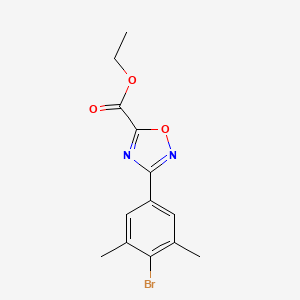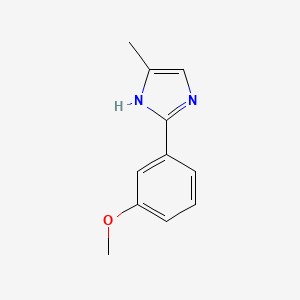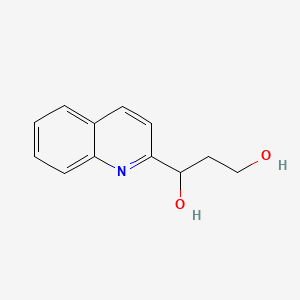
(S)-1-(2-Quinolyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Quinolyl)-1,3-propanediol is a chiral compound featuring a quinoline moiety attached to a 1,3-propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Quinolyl)-1,3-propanediol typically involves the reaction of 2-quinolinecarboxaldehyde with a chiral diol under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to a hydroxyl group, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Quinolyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinoline-based ketones or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium hydroxide or organometallic reagents can be employed.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(2-Quinolyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Quinolyl)-1,3-propanediol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Quinolyl Thiocyanate: Known for its reactivity with nucleophiles.
2-Quinolyl Malondialdehyde: Used in various chemical assays.
2-Quinolyl Benzimidazole: Explored for its potential in medicinal chemistry.
Uniqueness
(S)-1-(2-Quinolyl)-1,3-propanediol is unique due to its chiral nature and the presence of both a quinoline moiety and a diol backbone. This combination of features makes it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-quinolin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H13NO2/c14-8-7-12(15)11-6-5-9-3-1-2-4-10(9)13-11/h1-6,12,14-15H,7-8H2 |
InChI Key |
UBDKMMWYYQEIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)
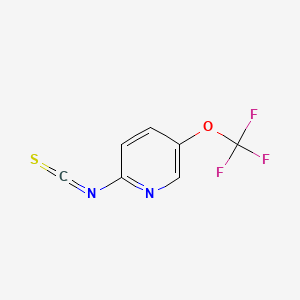
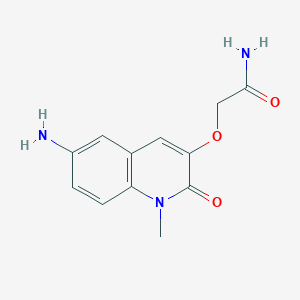
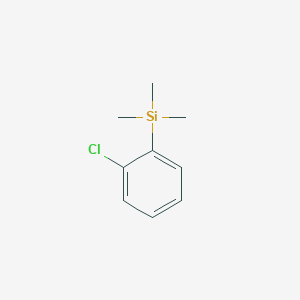
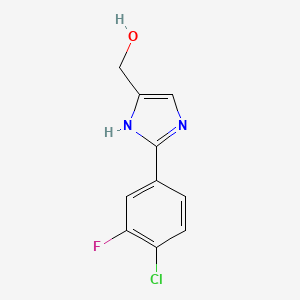


![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)
